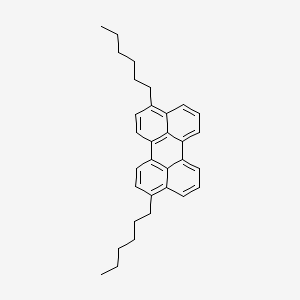
3,10-Dihexylperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dihexylperylene is an organic compound belonging to the perylene family, which is known for its polycyclic aromatic hydrocarbon structure. This compound is characterized by the presence of two hexyl groups attached to the perylene core at the 3 and 10 positions. Perylene derivatives are widely studied due to their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihexylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Perylene+2Hexyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,10-Dihexylperylene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can yield dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
Aplicaciones Científicas De Investigación
3,10-Dihexylperylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioimaging and biosensing.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Mecanismo De Acción
The mechanism by which 3,10-Dihexylperylene exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. In biological systems, its fluorescence properties enable it to act as a probe for detecting specific biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Perylene: The parent compound without hexyl substitutions.
3,4,9,10-Tetrahexylperylene: A derivative with four hexyl groups.
Perylene Diimides: Compounds with imide functional groups at the 3,4,9,10 positions.
Uniqueness
3,10-Dihexylperylene is unique due to its specific substitution pattern, which imparts distinct solubility and electronic properties compared to other perylene derivatives. This makes it particularly suitable for applications requiring specific optical characteristics and solubility in organic solvents.
Propiedades
Número CAS |
219943-87-0 |
|---|---|
Fórmula molecular |
C32H36 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
3,10-dihexylperylene |
InChI |
InChI=1S/C32H36/c1-3-5-7-9-13-23-19-21-29-30-22-20-24(14-10-8-6-4-2)26-16-12-18-28(32(26)30)27-17-11-15-25(23)31(27)29/h11-12,15-22H,3-10,13-14H2,1-2H3 |
Clave InChI |
ZHHJPXAMARXTNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=C5C3=CC=CC5=C(C=C4)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


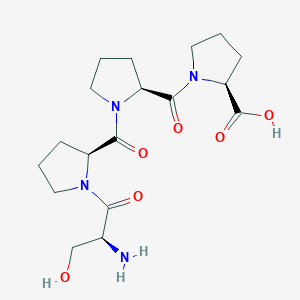
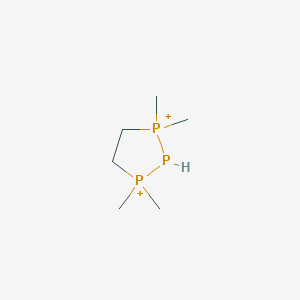
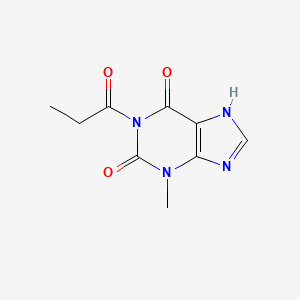
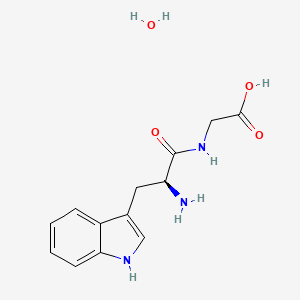
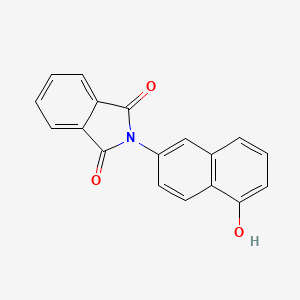
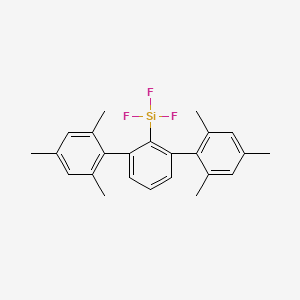

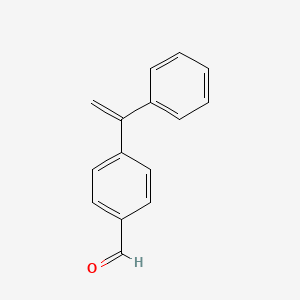
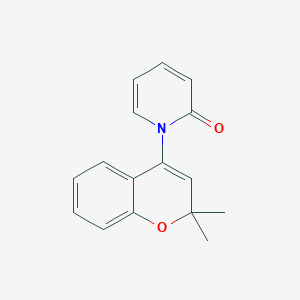
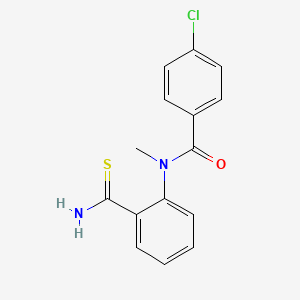
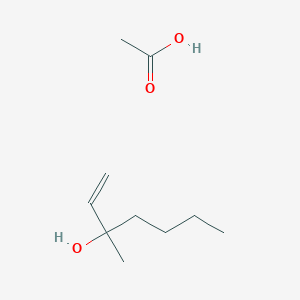

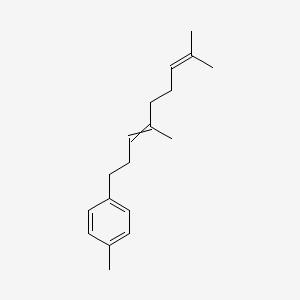
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
